molecular formula C6H15ClN2O2 B13561501 3-(2-aminoethoxy)-N-methylpropanamidehydrochloride

3-(2-aminoethoxy)-N-methylpropanamidehydrochloride

Cat. No.: B13561501
M. Wt: 182.65 g/mol
InChI Key: WBKGWKHPPMCEKA-UHFFFAOYSA-N
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Description

3-(2-aminoethoxy)-N-methylpropanamidehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminoethoxy group and a methylpropanamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethoxy)-N-methylpropanamidehydrochloride typically involves the reaction of 2-aminoethoxyethanol with N-methylpropanamide under specific conditions. The process may include steps such as:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:

    Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction conditions.

    Catalysts and Reagents: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethoxy)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The aminoethoxy group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

3-(2-aminoethoxy)-N-methylpropanamidehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-aminoethoxy)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, while the methylpropanamide group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethoxy)-N-methylpropanamidehydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

IUPAC Name

3-(2-aminoethoxy)-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c1-8-6(9)2-4-10-5-3-7;/h2-5,7H2,1H3,(H,8,9);1H

InChI Key

WBKGWKHPPMCEKA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCOCCN.Cl

Origin of Product

United States

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